3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid
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Overview
Description
3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid is a synthetic organic compound belonging to the class of furan derivatives It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid typically involves multi-step organic reactions One common method includes the bromination of a phenyl group followed by the formation of a furan ringSpecific reaction conditions, such as the use of brominating agents like N-bromosuccinimide (NBS) and catalysts like aluminum chloride (AlCl3), are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, carboxylic acids, and phenylpropanoic acids. These products can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furan ring can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromophenyl)propanoic acid
- 3-(4-Bromophenyl)propanoic acid
- 3-(2-Furyl)propanoic acid
Uniqueness
3-(5-(3-Bromophenyl)furan-2-yl)propanoic acid is unique due to the presence of both a bromophenyl group and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H11BrO3 |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
3-[5-(3-bromophenyl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C13H11BrO3/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-4,6,8H,5,7H2,(H,15,16) |
InChI Key |
DFGJZSHKOCKHPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)CCC(=O)O |
Origin of Product |
United States |
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